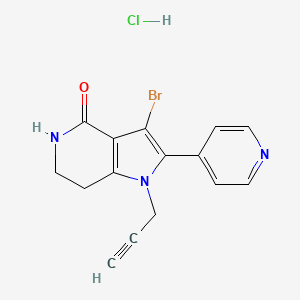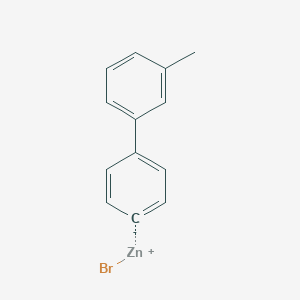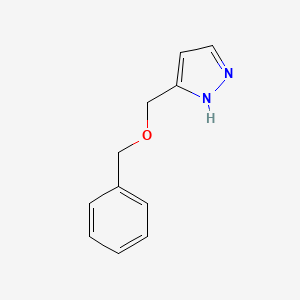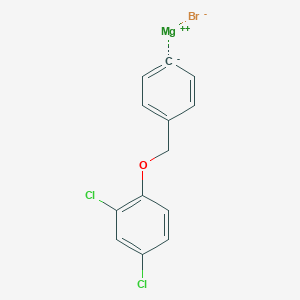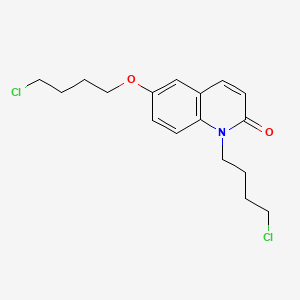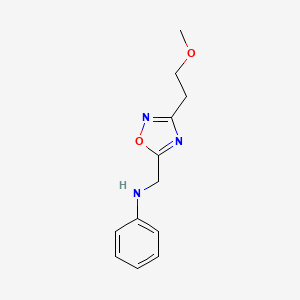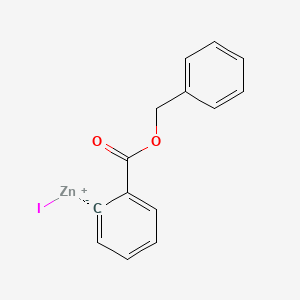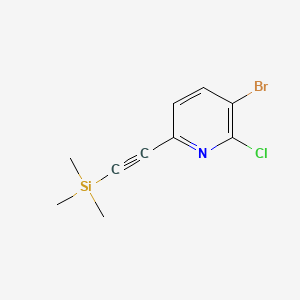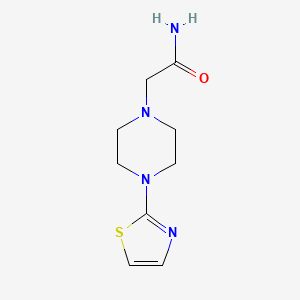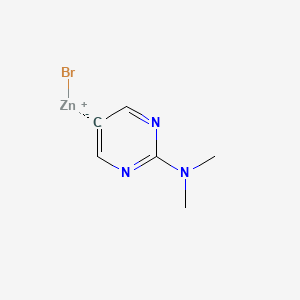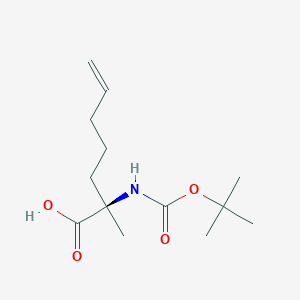
(2-sec-Butyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-sec-butyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide, 0.50 M in THF: is a specialized organomagnesium compound used in various chemical reactions, particularly in organic synthesis. This compound is a Grignard reagent, which is known for its ability to form carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of (2-sec-butyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide typically involves the reaction of 2-sec-butyloxy-4-(trifluoromethoxy)phenyl bromide with magnesium metal in the presence of anhydrous tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen. The general reaction scheme is as follows:
2-sec-butyloxy-4-(trifluoromethoxy)phenyl bromide+Mg→(2-sec-butyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The reaction is conducted in large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity. The product is then typically stored and transported in THF solution to maintain its stability.
Análisis De Reacciones Químicas
Types of Reactions: (2-sec-butyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes, ketones, esters.
Electrophiles: Alkyl halides, aryl halides.
Solvents: Anhydrous THF is commonly used to maintain the reactivity of the Grignard reagent.
Major Products:
Alcohols: From reactions with carbonyl compounds.
New Carbon-Carbon Bonds: From coupling reactions with electrophiles.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used to create complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Involved in the synthesis of polymers and advanced materials.
Biology and Medicine:
Drug Development: Utilized in the synthesis of intermediates for active pharmaceutical ingredients (APIs).
Bioconjugation: Helps in the modification of biomolecules for research and therapeutic purposes.
Industry:
Agrochemicals: Used in the synthesis of pesticides and herbicides.
Fine Chemicals: Involved in the production of specialty chemicals for various industrial applications.
Mecanismo De Acción
The mechanism of action of (2-sec-butyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom acts as a Lewis acid, enhancing the nucleophilicity of the carbon atom bonded to it. This allows the compound to effectively form new carbon-carbon bonds, which is the basis for its use in organic synthesis.
Comparación Con Compuestos Similares
Phenylmagnesium Bromide: A simpler Grignard reagent used for similar purposes.
(4-Methoxyphenyl)magnesium Bromide: Another Grignard reagent with a methoxy group instead of a trifluoromethoxy group.
Uniqueness:
Trifluoromethoxy Group: The presence of the trifluoromethoxy group in (2-sec-butyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide imparts unique electronic properties, making it more reactive in certain types of reactions compared to its analogs.
Sec-Butyloxy Group: This group provides steric hindrance, which can influence the selectivity and outcome of reactions.
This compound’s unique structure and reactivity make it a valuable tool in both academic research and industrial applications.
Propiedades
Fórmula molecular |
C11H12BrF3MgO2 |
|---|---|
Peso molecular |
337.42 g/mol |
Nombre IUPAC |
magnesium;1-butan-2-yloxy-3-(trifluoromethoxy)benzene-6-ide;bromide |
InChI |
InChI=1S/C11H12F3O2.BrH.Mg/c1-3-8(2)15-9-5-4-6-10(7-9)16-11(12,13)14;;/h4,6-8H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
WASZPKCBFATXJQ-UHFFFAOYSA-M |
SMILES canónico |
CCC(C)OC1=[C-]C=CC(=C1)OC(F)(F)F.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B14892944.png)
